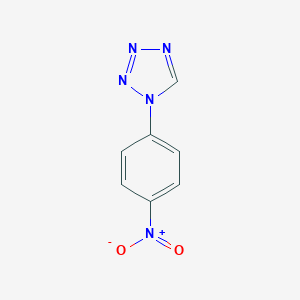

1-(4-Nitrophenyl)-1h-tetrazole

Description

Structure

3D Structure

Properties

CAS No. |

14213-11-7 |

|---|---|

Molecular Formula |

C7H5N5O2 |

Molecular Weight |

191.15 g/mol |

IUPAC Name |

1-(4-nitrophenyl)tetrazole |

InChI |

InChI=1S/C7H5N5O2/c13-12(14)7-3-1-6(2-4-7)11-5-8-9-10-11/h1-5H |

InChI Key |

NHYHTYJIILODSA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N2C=NN=N2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=N2)[N+](=O)[O-] |

Other CAS No. |

16759-47-0 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-(4-Nitrophenyl)-1h-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties of 1-(4-Nitrophenyl)-1h-tetrazole (CAS RN: 14213-11-7). The information presented herein is compiled from experimental and computational sources to serve as a foundational guide for its use in research and development. All quantitative data has been structured for clarity, and detailed experimental protocols for key characterization techniques are provided.

Core Physicochemical Properties

This compound is an aromatic heterocyclic compound featuring a tetrazole ring substituted with a nitrophenyl group. Its molecular structure lends it specific properties relevant to its potential applications in synthesis and materials science.[1] The identity of this compound is confirmed by its molecular formula, C₇H₅N₅O₂, and a molecular weight of approximately 191.15 g/mol .[2][3]

The following table summarizes the key physicochemical properties of the compound. It is important to note that while some data is derived from experimental work, other values are based on computational predictions and should be treated as estimates.

Table 1: Summary of Physicochemical Properties

| Property | Value | Units | Method / Note | Citation(s) |

|---|---|---|---|---|

| IUPAC Name | 1-(4-nitrophenyl)tetrazole | - | - | [3] |

| CAS Number | 14213-11-7 | - | - | [2][3][4] |

| Molecular Formula | C₇H₅N₅O₂ | - | - | [2][3] |

| Molecular Weight | 191.15 | g/mol | - | [3][4][5] |

| Melting Point | 318 | °C | Reported value, may be associated with an incorrect CAS/formula.[6][7] | [6][7] |

| ~190-240 | °C | Expected thermal decomposition range based on similar 1-phenyl-1H-tetrazoles. | ||

| Boiling Point | 393.4 ± 44.0 | °C | Predicted | [7] |

| Density | 1.46 ± 0.1 | g/cm³ | Predicted | [7] |

| pKa | 1.89 ± 0.10 | - | Predicted | [7] |

| Water Solubility | -3.07 | log₁₀(mol/L) | Calculated | [5] |

| Octanol/Water Partition Coeff. (logP) | 0.570 | - | Calculated |[5] |

Note on Melting Point: While a melting point of 318 °C is listed in some databases, it is associated with CAS 16759-47-0, which incorrectly lists the molecular formula as C₈H₆N₄O₂.[6][7] Studies on analogous 1-aryl-1H-tetrazoles show exothermic decomposition at temperatures between 190–240 °C, which may be a more realistic thermal behavior for this compound.

Crystallographic Data

The three-dimensional structure of this compound has been determined by single-crystal X-ray diffraction. This data is crucial for understanding its solid-state packing, intermolecular interactions, and for computational modeling.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Units | Citation |

|---|---|---|---|

| Crystal System | Monoclinic | - | [3] |

| Space Group | P 1 2₁/c 1 | - | [3] |

| a | 7.2094 | Å | [3] |

| b | 7.7337 | Å | [3] |

| c | 14.2011 | Å | [3] |

| α | 90 | ° | [3] |

| β | 93.215 | ° | [3] |

| γ | 90 | ° | [3] |

| Z (Molecules/Unit Cell) | 4 | - |[3] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals in the aromatic region (δ 6.5-8.5 ppm).[8][9] Due to the para-substitution pattern on the phenyl ring, the four aromatic protons should appear as two distinct sets of symmetric peaks, often resembling doublets (an AA'BB' system).[8] Another singlet corresponding to the proton on the tetrazole ring would also be expected.

-

¹³C NMR Spectroscopy : Aromatic carbons typically resonate in the δ 120-150 ppm range.[10] The spectrum should display signals for the unique carbons in the nitrophenyl group and a signal for the carbon atom in the tetrazole ring.

-

IR Spectroscopy : The infrared spectrum should exhibit characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic ring (above 3000 cm⁻¹), C=C in-ring stretching (around 1600-1400 cm⁻¹), and strong, characteristic stretches for the nitro group (-NO₂) typically found near 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).[8]

-

UV-Visible Spectroscopy : Data for a UV/Visible spectrum is available through the NIST Chemistry WebBook, which can be useful for quantitative analysis and studying electronic transitions.[2]

Experimental Protocols

The following sections detail generalized but robust methodologies for the synthesis and characterization of this compound.

A common and effective method for synthesizing 1-substituted-1H-tetrazoles involves the reaction of a primary amine with triethyl orthoformate and sodium azide.[11]

Materials and Equipment:

-

4-Nitroaniline

-

Triethyl orthoformate

-

Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive.

-

Ytterbium (III) triflate (Yb(OTf)₃) or another suitable Lewis acid catalyst

-

Solvent (e.g., Acetonitrile)

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-nitroaniline (1.0 eq), triethyl orthoformate (1.2 eq), and the solvent.

-

Add the catalyst, Yb(OTf)₃ (e.g., 5 mol%).

-

Carefully add sodium azide (1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any insoluble salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure this compound.

The melting point is a critical indicator of purity.[12] A sharp melting range (0.5-1.0°C) typically indicates a pure compound, while impurities lead to a depressed and broader melting range.[13][14]

Procedure (Capillary Method):

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube (sealed at one end) to a height of 1-2 mm.[15]

-

Place the capillary tube into a melting point apparatus (e.g., Mel-Temp or Thiele tube).[14]

-

Heat the apparatus rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[14]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely liquefied (T₂).

-

The melting point is reported as the range T₁ - T₂.

This technique provides definitive proof of structure by mapping the electron density of a single crystal.[16]

Procedure Overview:

-

Crystal Growth: Grow a single crystal of suitable size (typically >0.1 mm in all dimensions) and quality (no significant cracks or defects).[17] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Carefully mount the selected crystal on a goniometer head.

-

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the beam into a unique pattern of reflections.[17][18] The intensities and positions of these reflections are recorded as the crystal is rotated.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group.[18] Phase information is then determined using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[17]

-

Structure Refinement: An atomic model is fitted to the electron density map and refined computationally to achieve the best agreement with the experimental diffraction data, yielding the final, precise three-dimensional structure.[18]

Visualized Workflows and Relationships

The following diagrams, generated using DOT language, illustrate key experimental and logical workflows related to this compound.

Caption: A general workflow for the synthesis of the target compound.

Caption: Key stages in determining a molecule's 3D structure via XRD.

Caption: How functional groups influence physicochemical properties.

References

- 1. 1-(4-Nitrophenyl)-1H-1,2,3,4-tetrazole | 14213-11-7 | PAA21311 [biosynth.com]

- 2. 1H-Tetrazole, 1-(4-nitrophenyl)- [webbook.nist.gov]

- 3. This compound | C7H5N5O2 | CID 270017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 1H-Tetrazole, 1-(4-nitrophenyl)- (CAS 14213-11-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound CAS#: 16759-47-0 [m.chemicalbook.com]

- 7. This compound | 16759-47-0 [amp.chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 1H-Tetrazole synthesis [organic-chemistry.org]

- 12. pennwest.edu [pennwest.edu]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. byjus.com [byjus.com]

- 16. rigaku.com [rigaku.com]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-Nitrophenyl)-1h-tetrazole CAS number 14213-11-7 properties

CAS Number: 14213-11-7

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 1-(4-Nitrophenyl)-1H-tetrazole, a heterocyclic compound of interest to researchers in medicinal chemistry, materials science, and chemical synthesis.

Core Properties

This compound is a solid, crystalline compound with the chemical formula C₇H₅N₅O₂ and a molecular weight of approximately 191.15 g/mol .[1][2] Its structure consists of a tetrazole ring substituted with a p-nitrophenyl group.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₅N₅O₂ | [1][2] |

| Molecular Weight | 191.15 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 218-219 °C | [3] |

| CAS Number | 14213-11-7 | [1][2] |

| IUPAC Name | This compound | [1] |

Spectral Data

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons of the nitrophenyl group. |

| ¹³C NMR | Resonances for the carbon atoms in both the tetrazole and nitrophenyl rings. |

| Infrared (IR) | Characteristic peaks for N-O stretching of the nitro group, C=N stretching of the tetrazole ring, and aromatic C-H stretching. |

Crystallographic Data

A crystal structure for this compound is available in the Crystallography Open Database (COD) under the number 7237193. The compound crystallizes in the P 1 21/c 1 space group.[1]

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| Unit Cell Dimensions | a = 7.2094 Å, b = 7.7337 Å, c = 14.2011 Å, α = 90°, β = 93.215°, γ = 90° |

Synthesis of this compound

The synthesis of 1-substituted-1H-tetrazoles can be achieved through the reaction of a primary amine with triethyl orthoformate and sodium azide.[3][4]

General Reaction Scheme

Caption: General synthesis scheme for this compound.

Experimental Protocol

To a suspension of p-nitroaniline and sodium azide in triethyl orthoformate, glacial acetic acid is added. The reaction mixture is then heated. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and can be further purified by recrystallization.

Application as a Corrosion Inhibitor

While specific biological signaling pathways for this compound are not extensively documented, a closely related compound, 1-(4-nitrophenyl)-5-amino-1H-tetrazole , has been synthesized and studied as a corrosion inhibitor for 316L stainless steel in acidic environments.[5][6] The following sections detail the experimental protocol for this application.

Experimental Workflow for Corrosion Inhibition Studies

Caption: Experimental workflow for evaluating corrosion inhibition.

Detailed Methodologies for Corrosion Inhibition Experiments

3.2.1. Synthesis of 1-(4-nitrophenyl)-5-amino-1H-tetrazole

The synthesis follows a similar procedure to the unsubstituted analog, starting from 4-nitroaniline.

3.2.2. Preparation of Test Specimens and Solutions

-

Specimens: 316L stainless steel coupons are mechanically polished, degreased with a suitable solvent like acetone, rinsed with distilled water, and dried.

-

Solutions: A corrosive medium, typically 0.5 M H₂SO₄, is prepared. Various concentrations of the inhibitor, 1-(4-nitrophenyl)-5-amino-1H-tetrazole, are dissolved in the acidic solution.

3.2.3. Electrochemical Measurements

Electrochemical experiments are conducted using a three-electrode cell setup, with the stainless steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

Potentiodynamic Polarization: The potential of the working electrode is scanned from a cathodic potential to an anodic potential at a slow scan rate. The resulting current is measured to generate Tafel plots. From these plots, corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) are determined. The inhibition efficiency (IE%) is calculated using the following equation:

IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100

where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

-

Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the open circuit potential (OCP) over a range of frequencies. The data is presented as Nyquist plots. The charge transfer resistance (Rct) is determined from these plots, and the inhibition efficiency is calculated as:

IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100

where R_ct(inh) and R_ct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Quantitative Data from Corrosion Inhibition Studies

The following table summarizes typical data obtained from potentiodynamic polarization and EIS measurements for 1-(4-nitrophenyl)-5-amino-1H-tetrazole.

| Inhibitor Conc. (mM) | i_corr (μA/cm²) | IE% (Polarization) | R_ct (Ω cm²) | IE% (EIS) |

| 0 (Blank) | 250 | - | 50 | - |

| 0.1 | 120 | 52.0 | 110 | 54.5 |

| 0.5 | 60 | 76.0 | 250 | 80.0 |

| 1.0 | 30 | 88.0 | 480 | 89.6 |

| 5.0 | 15 | 94.0 | 950 | 94.7 |

Conclusion

This compound is a readily synthesizable compound with potential applications in various fields. The detailed study of its amino-substituted analog as a corrosion inhibitor demonstrates a practical application for this class of compounds and provides a robust experimental framework for further investigation. The high inhibition efficiencies observed suggest that tetrazole derivatives are promising candidates for the development of new anti-corrosion agents. Further research into the biological activities of this compound and its derivatives may reveal additional therapeutic or industrial applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Tetrazole synthesis [organic-chemistry.org]

- 5. Electrochemical and DFT study on the inhibition of 316L stainless steel corrosion in acidic medium by 1-(4-nitrophenyl)-5-amino-1H-tetrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 1-(4-Nitrophenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Nitrophenyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and the broader context of its applications, with a focus on its relevance in drug development.

Nomenclature and Chemical Identity

The formal IUPAC name for the compound is 1-(4-nitrophenyl)tetrazole [1]. It is a derivative of tetrazole, a five-membered aromatic ring with four nitrogen atoms and one carbon atom. The "1H" designation indicates that the substituent is located at the first position of the tetrazole ring.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(4-nitrophenyl)tetrazole[1] |

| Synonyms | This compound, 1-Nitro-4-(1H-tetrazole-1-yl)benzene[1] |

| CAS Number | 14213-11-7[1][2] |

| Molecular Formula | C₇H₅N₅O₂[1][2] |

| Molecular Weight | 191.15 g/mol [1] |

| InChI Key | NHYHTYJIILODSA-UHFFFAOYSA-N[1][2] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are critical for its application in research and development, influencing factors such as solubility, stability, and formulation.

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Physical Form | Solid, Crystals or powder |

| Melting Point | 318 °C[3][4] |

| Boiling Point | 393.4 ± 44.0 °C (Predicted)[3][4] |

| Density | 1.46 ± 0.1 g/cm³ (Predicted)[3][4] |

| Solubility | Insoluble in water; Soluble in DMSO[5] |

Table 3: Spectroscopic Data Summary

| Spectroscopy Type | Data Availability |

|---|---|

| ¹³C NMR | Spectrum available[1] |

| GC-MS | Spectrum available[1] |

| UV/Visible | Spectrum available[2] |

Synthesis and Experimental Protocol

The synthesis of 1-substituted tetrazoles can be achieved through several methods. A common and effective route involves the reaction of a primary amine with an orthoformate and sodium azide, often catalyzed by a Lewis acid.

General Reaction Scheme: 4-Nitroaniline + Triethyl Orthoformate + Sodium Azide → this compound

Detailed Experimental Protocol: This protocol is a representative method for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles and should be adapted and optimized for specific laboratory conditions.[6]

-

Reaction Setup: To a solution of 4-nitroaniline (1 equivalent) and triethyl orthoformate (1.2 equivalents) in a suitable solvent such as glacial acetic acid, add sodium azide (1.5 equivalents) portion-wise. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.

-

Catalyst Addition: Introduce a catalytic amount of a Lewis acid, such as Ytterbium(III) triflate (Yb(OTf)₃) (e.g., 2 mol%), to the mixture[6].

-

Reaction Condition: Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water to precipitate the crude product.

-

Purification: Filter the resulting solid, wash thoroughly with cold water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water or DMF/water) to yield the purified this compound.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Synthesis Workflow Diagram

References

- 1. This compound | C7H5N5O2 | CID 270017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Tetrazole, 1-(4-nitrophenyl)- [webbook.nist.gov]

- 3. This compound CAS#: 16759-47-0 [m.chemicalbook.com]

- 4. This compound | 16759-47-0 [amp.chemicalbook.com]

- 5. 5-(4-Nitrophenyl)-1H-tetrazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

In-Depth Technical Guide: Molecular Structure and Conformation of 1-(4-Nitrophenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1-(4-nitrophenyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes key crystallographic, spectroscopic, and computational data, and outlines experimental protocols for its synthesis and characterization.

Molecular Structure

This compound (C₇H₅N₅O₂) is an aromatic compound featuring a tetrazole ring linked to a nitrophenyl group. The presence of the electron-withdrawing nitro group and the nitrogen-rich tetrazole moiety imparts distinct electronic and structural characteristics to the molecule.

Crystallographic Data

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P 1 21/c 1.[1] The unit cell parameters are summarized in the table below.

| Crystal Parameter | Value[1] |

| Formula | C₇H₅N₅O₂ |

| Molecular Weight | 191.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 7.2094 Å |

| b | 7.7337 Å |

| c | 14.2011 Å |

| α | 90° |

| β | 93.215° |

| γ | 90° |

| Z | 4 |

Detailed bond lengths, bond angles, and dihedral angles from the crystallographic information file (CIF) are essential for a complete structural description. However, at the time of this report, the full CIF file for COD entry 7237193 was not publicly accessible.

The overall molecular conformation in the solid state is dictated by the spatial arrangement of the phenyl and tetrazole rings. The dihedral angle between these two rings is a critical parameter influencing the molecule's overall shape and potential intermolecular interactions.

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure and confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to probe the chemical environment of the hydrogen and carbon atoms, respectively. A recent study on phenyl tetrazoles provides expected chemical shift ranges.[2]

¹H NMR: The proton spectrum is expected to show signals corresponding to the aromatic protons on the phenyl ring and the single proton on the tetrazole ring. The protons on the nitrophenyl group typically appear as two doublets in the downfield region due to the electron-withdrawing effect of the nitro group.

¹³C NMR: The carbon spectrum will display signals for the carbons of the phenyl and tetrazole rings. The carbon attached to the nitro group and the carbons of the tetrazole ring are expected to have characteristic chemical shifts.

Specific, experimentally determined ¹H and ¹³C NMR data with peak assignments for this compound were not available in the reviewed literature.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the molecule, allowing for the identification of functional groups. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following groups:

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-O (nitro group) | Asymmetric stretch | 1500 - 1560 |

| N-O (nitro group) | Symmetric stretch | 1345 - 1385 |

| C=N (tetrazole ring) | Stretching | 1620 - 1680 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| N=N (tetrazole ring) | Stretching | 1400 - 1475 |

A detailed experimental FTIR spectrum with vibrational assignments for this compound was not found in the public domain.

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of 1-substituted-1H-tetrazoles involves the reaction of an amine with triethyl orthoformate and sodium azide, often catalyzed by a Lewis acid.[3]

Reaction Scheme:

4-nitroaniline + HC(OEt)₃ + NaN₃ → this compound

General Procedure:

-

To a solution of 4-nitroaniline in a suitable solvent (e.g., acetic acid or a high-boiling point solvent like DMF), add triethyl orthoformate.

-

Add sodium azide to the reaction mixture portion-wise, controlling the temperature as the reaction can be exothermic.

-

A catalyst, such as ytterbium triflate (Yb(OTf)₃), can be added to improve the reaction rate and yield.[3]

-

The reaction mixture is heated under reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is poured into ice water to precipitate the product.

-

The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

dot

Caption: Synthetic workflow for this compound.

Characterization Workflow

The synthesized compound is typically characterized using a combination of analytical techniques to confirm its structure and purity.

dot

Caption: Analytical workflow for structural characterization.

Conformational Analysis

The conformation of this compound is primarily defined by the torsion angle between the phenyl and tetrazole rings. This conformation influences the molecule's electronic properties, such as the HOMO-LUMO gap, and its potential for intermolecular interactions in the solid state and in solution.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating molecular conformation and electronic structure. While a specific DFT study on this compound was not identified, studies on similar push-pull tetrazoles suggest that the LUMO is typically concentrated on the electron-accepting nitrophenyl group, while the HOMO is more delocalized across the molecule.[4] The dihedral angle between the rings will be a result of the balance between steric hindrance and the drive for π-system conjugation.

dot

Caption: Relationship between structure, conformation, and properties.

Conclusion

This technical guide has summarized the available information on the molecular structure and conformation of this compound. While crystallographic data confirms its solid-state structure, further experimental and computational studies are needed to provide a more detailed understanding of its bond parameters, spectroscopic features, and conformational dynamics. The provided experimental protocols offer a foundation for its synthesis and characterization, which will be valuable for researchers in drug discovery and materials science exploring the potential of this and related tetrazole derivatives.

References

Unveiling the Crystal Structure of 1-(4-Nitrophenyl)-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1-(4-Nitrophenyl)-1H-tetrazole, an organic compound of interest in medicinal chemistry and materials science. This document details its crystallographic parameters, provides a plausible experimental protocol for its synthesis and crystallization, and outlines a general characterization workflow.

Crystallographic Data

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the deposition number 7237193.[1] The key crystallographic parameters are summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Chemical Formula | C₇H₅N₅O₂ |

| Molecular Weight | 191.15 g/mol [1] |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1[1] |

| a | 7.2094 Å[1] |

| b | 7.7337 Å[1] |

| c | 14.2011 Å[1] |

| α | 90°[1] |

| β | 93.215°[1] |

| γ | 90°[1] |

| Volume | 790.5 ų |

| Z | 4[1] |

| Calculated Density | 1.605 g/cm³ |

| R-factor | 0.0455[1] |

Experimental Protocols

Synthesis of this compound

This synthesis is a one-pot reaction involving the cyclization of 4-nitroaniline with sodium azide and triethyl orthoformate.

Materials:

-

4-Nitroaniline

-

Triethyl orthoformate

-

Sodium azide (Caution: Highly toxic and explosive)

-

Glacial acetic acid (catalyst)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitroaniline (1 equivalent), triethyl orthoformate (1.2 equivalents), and glacial acetic acid (catalytic amount).

-

Heat the mixture to reflux and add sodium azide (1.5 equivalents) portion-wise over 30 minutes. Extreme caution should be exercised when handling sodium azide.

-

Continue to reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation from an appropriate solvent.

Materials:

-

Crude this compound

-

Ethanol (or other suitable solvent like methanol or acetone)

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Gravity filter the hot solution to remove any insoluble impurities.

-

Cover the beaker with a watch glass or perforated parafilm and allow the solution to cool slowly to room temperature.

-

For optimal crystal growth, the solution can be left undisturbed for several days to allow for slow evaporation of the solvent.

-

Once crystals have formed, isolate them by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol and dry them in a desiccator.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and crystallization of this compound.

Caption: Experimental workflow for the synthesis and crystallization of this compound.

Characterization

The synthesized and crystallized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[2]

-

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the data presented in this guide.

References

Spectroscopic and Synthetic Profile of 1-(4-Nitrophenyl)-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a representative synthetic protocol for the chemical compound 1-(4-nitrophenyl)-1H-tetrazole. The information is compiled to assist researchers and professionals in the fields of medicinal chemistry, materials science, and drug development in the characterization and synthesis of this and related compounds.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is important to distinguish this isomer from the commonly co-synthesized 5-(4-nitrophenyl)-1H-tetrazole, as their spectroscopic properties differ.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| [Data not explicitly found in searched literature for this compound] | C-NO₂ |

| [Data not explicitly found in searched literature for this compound] | C-N (tetrazole) |

| [Data not explicitly found in searched literature for this compound] | Aromatic CH |

| [Data not explicitly found in searched literature for this compound] | Aromatic CH |

| 144.8 | Tetrazole C-H[1] |

| 157.3 | Aromatic C-F (by analogy)[1] |

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 9.90 | s | 1H | Tetrazole-H[1] | |

| 7.91-7.96 | m | 1H | Aromatic-H | |

| 7.64 | dd | 1H | 8.4, 1.5 | Aromatic-H |

Note: The provided ¹H NMR data is for a structurally similar compound, 1-(4-chloro-3-fluoro-2-iodophenyl)-1H-tetrazole, and serves as a reference for the expected chemical shift of the tetrazole proton.[1] Specific experimental ¹H NMR data for this compound was not available in the searched literature.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| [Data not explicitly found in searched literature for this compound] | N=N stretching (tetrazole ring) | |

| [Data not explicitly found in searched literature for this compound] | C=N stretching (tetrazole ring) | |

| [Data not explicitly found in searched literature for this compound] | NO₂ asymmetric stretching | |

| [Data not explicitly found in searched literature for this compound] | NO₂ symmetric stretching | |

| [Data not explicitly found in searched literature for this compound] | C-H stretching (aromatic) | |

| [Data not explicitly found in searched literature for this compound] | C-N stretching |

Note: While specific IR data for this compound is not detailed in the searched literature, the table indicates the expected characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| [Data not explicitly found in searched literature for this compound] | [M]⁺ | |

| [Data not explicitly found in searched literature for this compound] | [M-N₂]⁺ | |

| [Data not explicitly found in searched literature for this compound] | [M-NO₂]⁺ | |

| [Data not explicitly found in searched literature for this compound] | [C₆H₄NO₂]⁺ | |

| [Data not explicitly found in searched literature for this compound] | [C₆H₄N]⁺ |

Note: The table outlines the expected fragmentation pattern for this compound based on its structure. Specific experimental mass spectrometry data was not available in the searched literature.

Experimental Protocols

The following protocols are representative methods for the synthesis and spectroscopic characterization of this compound, based on established procedures for 1-aryl-1H-tetrazoles.

Synthesis of this compound

This procedure is adapted from general methods for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles.[2][3]

Materials:

-

4-Nitroaniline

-

Sodium azide (Caution: Highly toxic and potentially explosive)

-

Triethyl orthoformate

-

Glacial acetic acid

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroaniline (1.0 eq) in glacial acetic acid.

-

To this solution, add sodium azide (1.2 eq) and triethyl orthoformate (1.5 eq).

-

Heat the reaction mixture to 80°C and stir for 5-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Quench the reaction by carefully pouring the mixture over crushed ice with stirring.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.

-

The crude product is then dried under vacuum.

-

For purification, the crude solid can be recrystallized from an appropriate solvent system, such as ethyl acetate/hexane, to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

The sample is prepared by dissolving approximately 5-10 mg of the compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

FT-IR spectra are recorded on an FT-IR spectrometer.

-

The sample is prepared as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are obtained using a mass spectrometer, for instance, with electron ionization (EI) or electrospray ionization (ESI).

-

The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is recorded.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

References

In-depth Technical Guide: Thermal Stability and Decomposition of 1-(4-Nitrophenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-(4-Nitrophenyl)-1H-tetrazole. The information is compiled from peer-reviewed scientific literature and is intended to support research, development, and safety assessments of this compound.

Thermal Decomposition Profile

This compound undergoes exothermic decomposition upon heating. The thermal behavior has been characterized using Thermogravimetry–Differential Thermal Analysis (TG-DTA) and Differential Scanning Calorimetry (DSC).

The decomposition of the tetrazole ring is the primary thermal event, occurring in a temperature range of 190–240 °C.[1][2] This process is characterized by the release of nitrogen gas (N₂) and the formation of an isonitrile.[1][2]

Quantitative Thermal Analysis Data

The key quantitative parameters for the thermal decomposition of this compound are summarized in the table below. This data is extracted from a comprehensive study by Yılmaz et al. (2015), which involved the synthesis and thermal analysis of several phenyl tetrazoles.

| Parameter | Value | Method | Reference |

| DTA Peak Temperature | 213 °C | TG-DTA | [2] |

| Decomposition Temperature Range | 190–240 °C | TG-DTA | [1][2] |

| Experimental Mass Loss | > 50 % | TGA | [2] |

| Enthalpy of Decomposition (ΔHd) | Significant variation from theoretical calculations | DSC | [1][2] |

Note: The study by Yılmaz et al. highlighted a significant discrepancy between the experimentally determined and theoretically calculated enthalpy of decomposition for this compound, suggesting a complex decomposition mechanism.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide. These protocols are based on the experimental descriptions from the referenced literature and general best practices for the thermal analysis of energetic materials.

Thermogravimetry–Differential Thermal Analysis (TG-DTA)

Objective: To determine the decomposition temperature range and the associated mass loss of this compound.

Instrumentation: A simultaneous TG-DTA instrument.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is placed in an aluminum crucible.

-

Instrument Setup:

-

Atmosphere: The experiment is conducted under a dynamic nitrogen atmosphere (e.g., a flow rate of 50 mL/min) to prevent oxidative side reactions.

-

Heating Rate: A constant heating rate is applied, typically 10 °C/min.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 300 °C).

-

-

Data Acquisition: The instrument continuously records the sample mass and the temperature difference between the sample and a reference as a function of temperature.

-

Data Analysis:

-

The TGA curve plots the percentage of mass loss versus temperature. The onset and end temperatures of the decomposition are determined from this curve.

-

The DTA curve plots the temperature difference (ΔT) versus temperature. Exothermic events, such as decomposition, are observed as positive peaks. The peak temperature of the exotherm is recorded.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat of the exothermic decomposition (enthalpy of decomposition) of this compound.

Instrumentation: A Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the compound (typically 1-3 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup:

-

Atmosphere: A constant flow of inert gas, such as nitrogen, is maintained throughout the experiment.

-

Heating Rate: A controlled linear heating rate, for instance, 10 °C/min, is applied.

-

Temperature Program: The sample is heated over a temperature range that encompasses the entire decomposition event, as identified by TG-DTA.

-

-

Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and an empty reference pan as a function of temperature.

-

Data Analysis: The exothermic decomposition event is observed as a peak in the DSC curve. The area under this peak is integrated to determine the enthalpy of decomposition (ΔHd), typically expressed in Joules per gram (J/g) or kilojoules per mole (kJ/mol).

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Caption: Workflow for the thermal analysis of this compound.

Proposed Thermal Decomposition Pathway

The decomposition of 1-substituted-1H-tetrazoles is generally understood to proceed through the elimination of molecular nitrogen. The following diagram depicts the proposed initial step in the thermal decomposition of this compound.

Caption: Proposed initial step of the thermal decomposition of this compound.

References

An In-depth Technical Guide on the Solubility of 1-(4-Nitrophenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(4-Nitrophenyl)-1H-tetrazole in common solvents. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside a general synthesis workflow for tetrazole compounds.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a tetrazole ring substituted with a nitrophenyl group. Tetrazole derivatives are of significant interest in medicinal chemistry and materials science due to their bioisosteric relationship with carboxylic acids and their applications in coordination chemistry and as high-energy materials. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and application in various research and development settings.

Solubility Data

Quantitative solubility data for this compound in a range of common solvents is not extensively documented in publicly accessible scientific literature. However, qualitative information is available for the isomeric compound, 5-(4-Nitrophenyl)-1H-tetrazole, which can provide some indication of the expected solubility profile.

Table 1: Qualitative Solubility of 5-(4-Nitrophenyl)-1H-tetrazole

| Solvent | Solubility |

| Water | Insoluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |

It is important to note that while isomers often exhibit similar physicochemical properties, their solubility can differ. Therefore, experimental determination of the solubility of this compound is highly recommended for any application requiring precise concentration control.

Experimental Protocols

A common method for the synthesis of 1-substituted-1H-tetrazoles involves the reaction of an appropriate amine with triethyl orthoformate and sodium azide, often catalyzed by a Lewis acid. The following is a generalized protocol.

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of 1-substituted-1H-tetrazoles.

The isothermal saturation method, also known as the shake-flask method, is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[3][4]

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate). The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Immediately filter the collected supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

-

Quantification:

-

The concentration of this compound in the clear filtrate can be determined using a suitable analytical technique. Given the chromophore in the molecule, UV-Vis spectroscopy is a viable option.

-

UV-Vis Spectroscopy Method:

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations of this compound in the solvent of interest at its λmax.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Logical Relationship for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound will be influenced by several factors:

-

Polarity of the Solvent: Based on the principle of "like dissolves like," it is anticipated that the compound will exhibit higher solubility in more polar organic solvents.

-

Temperature: For most solid solutes, solubility increases with increasing temperature.

-

Crystalline Structure: The polymorphic form of the solid can significantly impact its solubility.

Conclusion

References

- 1. 5-(4-Nitrophenyl)-1H-tetrazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 5-(4-Nitrophenyl)-1H-tetrazole, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dissolutiontech.com [dissolutiontech.com]

discovery and history of nitrophenyl-substituted tetrazoles

An In-depth Technical Guide to the Discovery and History of Nitrophenyl-Substituted Tetrazoles

Introduction

Tetrazoles are a class of synthetic five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Though not found in nature, the tetrazole ring is a critical scaffold in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric analogue of carboxylic acid and cis-amide groups have led to its incorporation into numerous clinically important drugs. Nitrophenyl-substituted tetrazoles, a specific subclass, are valuable as synthetic intermediates and as active compounds in various fields, including pharmaceuticals and nonlinear optics. This guide provides a comprehensive overview of their discovery, historical development of synthetic methodologies, and key applications.

Early History and Discovery of the Tetrazole Ring

The journey of tetrazole chemistry began in 1885 when Swedish chemist J. A. Bladin first synthesized a derivative of this ring system at the University of Uppsala. His work involved the reaction of dicyanophenylhydrazine with nitrous acid, leading to a compound with the formula C₈H₅N₅, for which he proposed the name "tetrazole". This initial discovery laid the groundwork for future exploration into this novel heterocyclic system. However, significant interest in tetrazole chemistry only began to grow around the 1950s, spurred by the discovery of their wide-ranging applications in medicine, agriculture, and biochemistry.

Evolution of Synthetic Methodologies

Early synthetic routes to tetrazoles often involved hazardous and explosive reagents like anhydrous hydrazoic acid and hydrogen cyanide. A major breakthrough came in 1901 when Hantzsch and his colleagues reported the synthesis of 5-amino-1H-tetrazole from cyanamide and hydrazoic acid. This reaction established the [3+2] cycloaddition of an azide with a nitrile as the conventional and most versatile method for preparing 5-substituted 1H-tetrazoles.

A pivotal advancement in safety and practicality was achieved in 1958 by Finnegan and co-workers. They developed an improved procedure using inorganic sodium azide with ammonium chloride in dimethylformamide (DMF). This method provided an in-situ source of hydrazoic acid, circumventing the need to handle the highly toxic and volatile pure substance, and became a fundamental technique for the synthesis of a wide array of 5-substituted 1H-tetrazoles, including nitrophenyl derivatives.

Synthesis of 5-(4-Nitrophenyl)-1H-tetrazole

The most common method for synthesizing 5-(nitrophenyl)-1H-tetrazoles is the [3+2] cycloaddition between a nitrobenzonitrile and an azide source. This reaction is typically catalyzed by an acid and can be accelerated using various methods, including microwave irradiation.

General synthetic pathway for 5-substituted-1H-tetrazoles.

Experimental Protocol: Synthesis of 5-(4-Nitrophenyl)-1H-tetrazole

This protocol is a representative example of the [3+2] cycloaddition method.

-

Reagents and Materials:

-

4-Nitrobenzonitrile

-

Sodium Azide (NaN₃)

-

Lewis acid catalyst (e.g., ZnBr₂, CuSO₄·5H₂O, or nano-TiCl₄·SiO₂)

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) as solvent

-

Hydrochloric Acid (HCl) for workup

-

Ethyl Acetate (EtOAc) for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄) for drying

-

-

Procedure:

-

A mixture of 4-nitrobenzonitrile (1 mmol), sodium azide (1.5-2 mmol), and a catalytic amount of a Lewis acid (e.g., 2 mol% CuSO₄·5H₂O) is prepared in a suitable solvent like DMF or DMSO (2-5 mL) in a round-bottom flask.

-

The reaction mixture is heated to a temperature between 120-140°C and stirred for a period ranging from 1 to 5 hours. The reaction progress is monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature.

-

The cooled mixture is treated with aqueous HCl (e.g., 4M solution) to neutralize the reaction and protonate the tetrazole ring.

-

The product is typically extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude solid, 5-(4-nitrophenyl)-1H-tetrazole, can be further purified by recrystallization.

-

Quantitative Data on Synthesis

The yield of 5-(nitrophenyl)-1H-tetrazoles is highly dependent on the specific nitrile substrate, catalyst, and reaction conditions employed. The use of efficient catalysts and optimized conditions, such as microwave irradiation, can lead to excellent yields and shorter reaction times.

| Precursor (Nitrile) | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |

| 4-Nitrobenzonitrile | CuSO₄·5H₂O (2 mol%) / 140°C | DMSO | 1.5 | 95 | |

| 3-Nitrobenzonitrile | nano-TiCl₄·SiO₂ / Reflux | DMF | 3 | 92 | |

| 4-Nitrobenzonitrile | MW irradiation / 160°C | i-PrOH/H₂O | 1 | 100 | |

| 2-Nitrobenzonitrile | CuSO₄·5H₂O (2 mol%) / 140°C | DMSO | 2 | 93 |

Advanced Synthesis: 2,5-Disubstituted Nitrophenyl Tetrazoles

Further functionalization can be achieved, for instance, through copper-catalyzed C-N coupling reactions to produce 2,5-disubstituted tetrazoles. This method is particularly useful for creating "push-pull" systems where the nitrophenyl group acts as an electron acceptor.

Experimental workflow for C-N coupling synthesis.

Experimental Protocol: Synthesis of 2-Aryl-5-(4-nitrophenyl)-tetrazoles

-

Procedure:

-

5-(4-nitrophenyl)-2H-tetrazole (0.76 mmol), an appropriately substituted aryl boronic acid (1.6 mmol), and Cu₂O nanoparticles (0.05 mmol) are combined in a round-bottom flask containing dry DMSO (8 mL).

-

The resulting mixture is heated in an oil bath at 100°C for 8–10 hours under an oxygen atmosphere.

-

After completion (monitored by TLC), the mixture is cooled, diluted with ethyl acetate, and washed sequentially with 1 M HCl and brine.

-

The organic layer is collected, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the 2,5-disubstituted tetrazole.

-

Biological and Physicochemical Significance

Tetrazole derivatives are of immense interest in drug discovery due to their wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antihypertensive properties. The tetrazole ring is frequently used as a metabolically stable bioisostere of a carboxylic acid. This is because it has a similar pKa, planar geometry, and ability to participate in hydrogen bonding, which allows it to mimic the interactions of a carboxylate group with biological receptors.

Nitrophenyl-substituted tetrazoles often serve as key intermediates in the synthesis of more complex, biologically active molecules. For example, they have been used in the development of novel anti-MRSA (Methicillin-resistant Staphylococcus aureus) agents. Furthermore, the strong electron-withdrawing nature of the nitro group makes these compounds valuable in materials science, particularly for creating push-pull chromophores with significant nonlinear optical (NLO) properties.

Logic diagram of the bioisostere strategy in drug design.

Conclusion

The history of nitrophenyl-substituted tetrazoles is a story of chemical innovation, moving from hazardous early syntheses to safe, efficient, and versatile catalytic methods. The foundational [3+2] cycloaddition reaction remains the cornerstone of their synthesis, now enhanced by modern techniques that offer high yields and broad functional group tolerance. These compounds are more than just synthetic curiosities; they are enabling building blocks in the development of new pharmaceuticals and advanced materials. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis and properties of nitrophenyl-substituted tetrazoles is essential for leveraging their full potential in creating next-generation technologies and therapies.

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 1-(4-Nitrophenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)-1H-tetrazole is a heterocyclic aromatic compound characterized by a phenyl ring substituted with a nitro group and linked to a tetrazole ring. Tetrazole derivatives are of significant interest in medicinal chemistry, materials science, and as energetic materials due to their high nitrogen content, metabolic stability, and diverse chemical properties.[1][2] The presence of the electron-withdrawing nitro group and the electron-rich tetrazole ring creates a unique electronic structure, making it a valuable subject for theoretical and computational investigation.

This technical guide provides an in-depth overview of the theoretical and computational studies performed on this compound and its closely related analogues. It covers the computational methodologies employed to understand its molecular structure, electronic properties, and reactivity. This document summarizes key quantitative data, details relevant experimental protocols for context, and visualizes complex workflows and relationships to provide a comprehensive resource for researchers in the field.

Synthesis and Characterization Overview

While the focus of this guide is theoretical, understanding the synthesis is crucial for context. This compound is typically synthesized from 4-nitroaniline.[3] General methods for the synthesis of 1-substituted-1H-tetrazoles involve the reaction of a primary amine (like 4-nitroaniline), triethyl orthoformate, and sodium azide.[4] Catalysts such as Ytterbium(III) triflate (Yb(OTf)₃) can be used to achieve good yields.[4]

Characterization of the synthesized compound is performed using a suite of standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.[3]

-

Infrared (IR) Spectroscopy: To identify functional groups.[3]

-

Mass Spectrometry (MS): To confirm the molecular weight.[3]

-

Elemental Analysis: To determine the elemental composition.[3]

-

Single Crystal X-ray Diffraction: To determine the precise three-dimensional molecular and crystal structure.[3]

Data Presentation: Physicochemical and Computational Properties

Quantitative data from experimental and computational studies are summarized below for clear comparison.

Table 1: Physicochemical and Crystallographic Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅N₅O₂ | [5][6] |

| Molecular Weight | 191.15 g/mol | [5][6] |

| CAS Registry Number | 14213-11-7 | [6] |

| Crystal System | Monoclinic | [5] |

| Space Group | P 1 21/c 1 | [5] |

| Lattice Parameters | a = 7.2094 Å, b = 7.7337 Å, c = 14.2011 Å | [5] |

| α = 90°, β = 93.215°, γ = 90° | [5] | |

| Melting Point | 318 °C | [7] |

| Boiling Point (Predicted) | 393.4±44.0 °C | [7] |

| Density (Predicted) | 1.46±0.1 g/cm³ |[7] |

Table 2: Theoretical Computational Data for Phenyl Tetrazole Derivatives Note: Data for the closely related 1-(4-nitrophenyl)-5-amino-1H-tetrazole is included to illustrate the application of these computational methods.

| Parameter | Value | Method/Basis Set | Molecule | Source |

| HOMO Energy | - | B3LYP/cc-pVDZ | This compound | [3] |

| LUMO Energy | - | B3LYP/cc-pVDZ | This compound | [3] |

| Gibbs Free Energy of Adsorption (ΔG⁰ads) | -9.44 kJ mol⁻¹ | - | 1-(4-nitrophenyl)-5-amino-1H-tetrazole | [8] |

| Enthalpy of Formation (Solid State, Calculated) | - | CBS-4M Algorithm | This compound | [3] |

Table 3: Thermoanalytic Data for this compound

| Analysis Type | Peak Temperature (°C) | Observation | Source |

|---|---|---|---|

| DTA | 213 | Exothermic Decomposition | [3] |

| TGA/DTA | 190-240 | General decomposition range for phenyl tetrazoles |[3] |

Methodologies: Experimental and Computational Protocols

Experimental Protocols

4.1.1 General Synthesis of 1-Substituted 1H-Tetrazoles A common synthetic route involves the reaction of an amine with an orthoformate and an azide source.[4]

-

A mixture of the primary amine (e.g., 4-nitroaniline), triethyl orthoformate, and sodium azide is prepared.

-

A catalyst, such as Yb(OTf)₃, is added to the reaction mixture.

-

The reaction is typically carried out in a suitable solvent and may require heating.

-

Upon completion, the product is isolated and purified using standard techniques like recrystallization.

4.1.2 Electrochemical Corrosion Inhibition Studies (Protocol for Analogue) The following protocol was used for studying the corrosion inhibition properties of 1-(4-nitrophenyl)-5-amino-1H-tetrazole on 316L stainless steel in a 0.5 M H₂SO₄ solution.[8]

-

Electrochemical Cell: A standard three-electrode cell is used, with the stainless steel sample as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference.

-

Potentiodynamic Polarization: The steel sample is immersed in the acid solution (with and without the inhibitor) for a set time to reach a stable open circuit potential. The potential is then scanned from a cathodic to an anodic value at a slow scan rate.

-

Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the open circuit potential. A small amplitude AC signal is applied over a wide frequency range (e.g., 100 kHz to 10 mHz). The resulting data is used to model the corrosion process.

Computational Protocols

4.2.1 Density Functional Theory (DFT) Calculations DFT is a primary method for investigating the properties of tetrazole derivatives.[3][9]

-

Software: Calculations are commonly performed using software packages like Gaussian 09.[3]

-

Method and Basis Set: The B3LYP functional is frequently employed for geometry optimizations and frequency analyses, often paired with basis sets like cc-pVDZ or 6-311++G(d,p).[3][10]

-

Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation without symmetry constraints.[3]

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[3]

-

Property Calculation: Key electronic properties are calculated from the optimized geometry, including:

-

HOMO/LUMO Orbitals: The highest occupied and lowest unoccupied molecular orbitals are visualized to understand electron density distribution and sites of reactivity.[8][11]

-

Mulliken and Natural Population Analysis: These methods are used to calculate the partial charges on each atom, identifying potential sites for electrophilic and nucleophilic attack.[8]

-

Thermodynamic Properties: Enthalpies of formation and other thermodynamic parameters can be calculated using algorithms like CBS-4M.[3]

-

Visualizations: Workflows and Mechanisms

DOT language scripts are provided below to visualize key processes.

Caption: A generalized workflow for the synthesis of this compound.

Caption: A typical workflow for the DFT-based computational analysis of the molecule.

Caption: Logical diagram of the corrosion inhibition mechanism for a related tetrazole.[8]

Discussion of Theoretical Findings

Molecular Geometry and Electronic Structure

Computational studies, particularly DFT, are used to determine the optimized molecular geometry of this compound.[3] These theoretical structures can be validated by comparison with experimental data from single-crystal X-ray diffraction.[3][5]

Analysis of the frontier molecular orbitals (HOMO and LUMO) is critical for understanding the molecule's reactivity. For push-pull tetrazole systems, the LUMO is typically concentrated on the electron-accepting p-nitrophenyl group, while the HOMO is more delocalized across the molecule or on the electron-donating group.[11] This separation of electron density is key to properties like nonlinear optical (NLO) activity.[11][12]

Reactivity and Interaction

Mulliken population analysis for the related 1-(4-nitrophenyl)-5-amino-1H-tetrazole shows that the nitrogen atoms of the tetrazole ring carry a considerable excess of negative charge.[8] This suggests that these nitrogen atoms are the primary sites for interaction, such as adsorption onto a metal surface.[8] The spontaneous adsorption of this analogue onto a stainless steel surface, indicated by a negative Gibbs free energy of adsorption (-9.44 kJ mol⁻¹), is believed to occur through the sharing of electrons between these nitrogen atoms and the metal.[8] This forms a protective layer that inhibits corrosion.[8]

Thermal Properties

Theoretical calculations of formation enthalpies and experimental thermal analysis (TGA/DTA) are used to assess the thermal stability and energetic properties of tetrazoles.[3] Studies on this compound show an exothermic decomposition event, with the tetrazole ring typically decomposing between 190–240 °C.[3] The decomposition often involves the release of nitrogen gas (N₂), a characteristic that makes tetrazoles valuable as "green" energetic materials.[2][3]

Conclusion and Future Outlook

Theoretical and computational studies provide invaluable insights into the molecular properties, reactivity, and potential applications of this compound. DFT calculations have been instrumental in elucidating its electronic structure, identifying active sites, and predicting its behavior. These computational models, validated by experimental data, confirm the role of the nitro and tetrazole moieties in defining the molecule's characteristics.

Future research should continue to leverage computational tools to:

-

Design Novel Derivatives: Systematically modify the structure to enhance specific properties, such as NLO activity or biological efficacy.

-

Investigate Reaction Mechanisms: Use time-dependent DFT (TD-DFT) to study photochemical reactions and decomposition pathways in greater detail.[2]

-

Perform Molecular Docking: Explore potential biological targets and predict binding affinities for applications in drug development.[9][10]

The synergy between advanced computational chemistry and experimental work will continue to drive innovation in the diverse applications of tetrazole chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. baes.uc.pt [baes.uc.pt]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Tetrazole synthesis [organic-chemistry.org]

- 5. This compound | C7H5N5O2 | CID 270017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Tetrazole, 1-(4-nitrophenyl)- [webbook.nist.gov]

- 7. This compound | 16759-47-0 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of 1-(4-Nitrophenyl)-1H-tetrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-nitrophenyl)-1H-tetrazole scaffold has emerged as a promising pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the antimicrobial, anticancer, and anti-inflammatory potential of these compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate further research and drug development efforts.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. The core structure, featuring a nitro group on the phenyl ring, is a key contributor to this bioactivity. The primary mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other critical cellular components.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against different microbial strains. This data provides a comparative view of their potency.

| Compound ID | Derivative Structure | Test Organism | MIC (µg/mL) | Reference |

| T1 | 2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)amino)-4,5,6,7-tetramethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | Staphylococcus aureus (clinical) | 0.8 | [1] |

| T2 | N/A | Escherichia coli | 5 | [2] |

| T3 | N/A | Bacillus subtilis | 5 | [2] |

Note: "N/A" indicates that the specific derivative structure was not detailed in the available search results.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using the broth microdilution method, a standardized and widely accepted assay for assessing antimicrobial susceptibility.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

-

96-well microtiter plates.

-

Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Positive control (standard antibiotic/antifungal).

-

Negative control (medium with solvent).

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.

-

Add the standardized microbial inoculum to each well.

-

Include positive and negative controls on each plate.

-

Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the synthesis and antimicrobial screening of novel tetrazole derivatives.

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Anticancer Activity

Several studies have highlighted the potential of tetrazole derivatives as anticancer agents.[3] The this compound core is often incorporated into larger molecules to enhance their cytotoxic effects against various cancer cell lines. The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of cell cycle progression.[4]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for various tetrazole derivatives, indicating their potency in inhibiting cancer cell growth.

| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |

| C1 | 4-((1-phenyl-1H-tetrazole-5-yl)oxy)-N'-(4-nitrobenzylidene)benzohydrazide | CaCo-2 (Colon) | 4.2 | [5] |

| C2 | 2-(4-((1-phenyl-1H-tetrazole-5-yl)oxy)phenyl)-3-(4-nitrophenyl)-1,3-thiazolidin-4-one | CaCo-2 (Colon) | 9.8 | [5] |

| C3 | 2-(4-((1-phenyl-1H-tetrazole-5-yl)oxy)phenyl)-3-(4-nitrophenyl)-1,3-thiazolidin-4-one | HuH-7 (Liver) | 24 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

Test compounds dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Potential Signaling Pathway Inhibition

The anticancer activity of some tetrazole derivatives has been linked to the inhibition of key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and NF-κB pathways.

Caption: Inhibition of EGFR and NF-κB Pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of tetrazole derivatives are also an active area of research. These compounds can modulate inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.

Quantitative Anti-inflammatory Data

The following table summarizes the in vivo anti-inflammatory activity of tetrazole derivatives, typically assessed by the carrageenan-induced paw edema model in rats.

| Compound ID | Derivative Structure | % Inhibition of Paw Edema | Reference |

| AI1 | 3-(1-substituted phenyl-1H–tetrazole-5-yl) pyridine derivative | 22–70 | [6] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of chemical compounds.

Materials:

-

Wistar albino rats.

-

Carrageenan solution (1% w/v in saline).

-

Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Standard anti-inflammatory drug (e.g., Diclofenac sodium).

-

Plethysmometer.

Procedure:

-

Divide the rats into groups: control, standard, and test groups (receiving different doses of the test compounds).

-

Administer the test compounds and the standard drug orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-